molecular formula C11H16O4 B14569496 Ethyl 3,6-dimethyl-2,4-dioxocyclohexane-1-carboxylate CAS No. 61710-86-9

Ethyl 3,6-dimethyl-2,4-dioxocyclohexane-1-carboxylate

Cat. No.: B14569496
CAS No.: 61710-86-9
M. Wt: 212.24 g/mol
InChI Key: JCBKSNSDDZDMBS-UHFFFAOYSA-N
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Description

Ethyl 3,6-dimethyl-2,4-dioxocyclohexane-1-carboxylate is an organic compound with a complex structure, characterized by a cyclohexane ring substituted with ethyl, methyl, and dioxo groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3,6-dimethyl-2,4-dioxocyclohexane-1-carboxylate typically involves the esterification of 3,6-dimethyl-2,4-dioxocyclohexane-1-carboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of advanced purification techniques such as distillation and crystallization ensures the removal of impurities and the isolation of the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,6-dimethyl-2,4-dioxocyclohexane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups.

    Substitution: The ethyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Halogenation reactions using reagents like bromine (Br₂) or chlorine (Cl₂) can introduce halogen atoms into the molecule.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Ethyl 3,6-dimethyl-2,4-dioxocyclohexane-1-carboxylate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3,6-dimethyl-2,4-dioxocyclohexane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate biochemical pathways by binding to active sites or altering the conformation of target proteins, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3,5-dioxocyclohexane-1-carboxylate
  • Ethyl 2,2-dimethyl-4,6-dioxocyclohexanecarboxylate

Uniqueness

Ethyl 3,6-dimethyl-2,4-dioxocyclohexane-1-carboxylate is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be suitable.

Properties

CAS No.

61710-86-9

Molecular Formula

C11H16O4

Molecular Weight

212.24 g/mol

IUPAC Name

ethyl 3,6-dimethyl-2,4-dioxocyclohexane-1-carboxylate

InChI

InChI=1S/C11H16O4/c1-4-15-11(14)9-6(2)5-8(12)7(3)10(9)13/h6-7,9H,4-5H2,1-3H3

InChI Key

JCBKSNSDDZDMBS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(CC(=O)C(C1=O)C)C

Origin of Product

United States

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